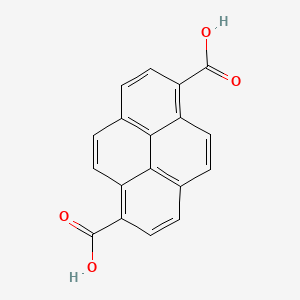

Pyrene-1,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDIPICFINEEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20763221 | |

| Record name | Pyrene-1,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110299-23-5 | |

| Record name | Pyrene-1,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrene 1,6 Dicarboxylic Acid and Its Key Precursors

Direct Synthesis Strategies

Direct synthesis hinges on the introduction of carboxyl groups onto the pyrene (B120774) core. This is most effectively achieved through the carboxylation of organometallic intermediates or via electrophilic aromatic substitution, though the latter presents significant regioselectivity challenges.

A robust and highly regioselective method for synthesizing pyrene-1,6-dicarboxylic acid involves the use of halogenated pyrene precursors. 1,6-Dihalopyrenes, particularly 1,6-dibromopyrene (B158639), serve as key starting materials for this approach. nih.gov The strategy relies on converting the carbon-halogen bonds into carbon-carboxyl bonds via an organometallic intermediate.

The lithium-halogen exchange reaction is a fundamental and powerful tool in organic synthesis for creating organolithium compounds from organohalides. numberanalytics.comwikipedia.org This method is particularly effective for the synthesis of this compound from 1,6-dibromopyrene. The process involves a two-step sequence:

Lithium-Halogen Exchange: 1,6-Dibromopyrene is treated with a strong organolithium reagent, typically n-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction results in the exchange of the bromine atoms for lithium atoms, forming the highly reactive pyrene-1,6-dillithium intermediate. umw.eduberkeley.edu The rate of exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org

Carbon Dioxide Quenching: The resulting dilithiated species is a potent nucleophile and is subsequently quenched by introducing an electrophile, in this case, carbon dioxide (often in the form of dry ice). The organolithium centers attack the carbon atom of CO₂, forming a dilithium (B8592608) carboxylate salt.

Acidic Workup: The final step involves an acidic workup (e.g., with aqueous HCl) to protonate the carboxylate salt, yielding the final product, this compound.

This sequence provides a direct and controlled route to the desired 1,6-disubstituted product, bypassing the regioselectivity issues associated with other methods.

Table 1: Reaction Scheme for Lithium-Halogen Exchange and Carboxylation

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Purpose |

| 1 | 1,6-Dibromopyrene | n-Butyllithium (n-BuLi) | Pyrene-1,6-dillithium | Formation of a nucleophilic organometallic intermediate. berkeley.edu |

| 2 | Pyrene-1,6-dillithium | Carbon Dioxide (CO₂) | Dilithium pyrene-1,6-dicarboxylate | Introduction of the carboxylate groups. |

| 3 | Dilithium pyrene-1,6-dicarboxylate | Acid (e.g., HCl) | This compound | Protonation to yield the final dicarboxylic acid. |

Electrophilic aromatic substitution (EAS) is a classic method for functionalizing aromatic rings. nih.govacs.org However, its application to the synthesis of specific pyrene isomers like the 1,6-disubstituted product is complicated by the inherent reactivity of the pyrene nucleus.

The electronic structure of the pyrene molecule dictates its reactivity towards electrophiles. The positions most activated for electrophilic attack are the 1, 3, 6, and 8 positions, which are the most electron-rich centers. rsc.org This preference is predicted by calculations involving Wheland intermediates, which are resonance-stabilized carbocations formed during the substitution process. Consequently, direct electrophilic reactions on unsubstituted pyrene, such as Friedel-Crafts acylation or halogenation, tend to produce a mixture of 1-substituted, 1,3-, 1,6-, and 1,8-disubstituted, and eventually 1,3,6,8-tetrasubstituted products. rsc.org Obtaining a single, specific disubstituted isomer like this compound through this method is challenging due to the formation of a statistical distribution of regioisomers. rsc.org The 2 and 7 positions are significantly less activated towards electrophilic substitution. rsc.org

While electronic factors dominate the regioselectivity of most electrophilic substitutions on pyrene, steric effects can be exploited to alter this outcome. arxiv.org The use of very bulky electrophiles can force the reaction to occur at the less electronically favored but more sterically accessible 2 and 7 positions. rsc.org This is because the approach to the more reactive 1, 3, 6, and 8 positions is sterically hindered by the surrounding parts of the pyrene skeleton. For instance, reactions with bulky reagents like tert-butyl chloride can lead to selective substitution at the 2 and 7 positions. rsc.org This principle demonstrates that a careful choice of electrophile can override the natural electronic preferences of the pyrene core, a crucial consideration in designing synthetic strategies for specific pyrene derivatives. The continuous conjugated structure of the pyrene molecule can also influence the flexibility of the molecular chain and reduce steric hindrance in certain contexts. researchgate.net

Table 2: Influence of Electrophile Size on Pyrene Substitution

| Electrophile Type | Example Reagent | Primary Substitution Site(s) | Controlling Factor |

| Small / Unhindered | Br₂ | 1, 3, 6, 8 | Electronic Activation rsc.org |

| Bulky / Sterically Hindered | tert-butyl chloride | 2, 7 | Steric Hindrance rsc.org |

Electrophilic Aromatic Substitution Approaches for Pyrene Core Functionalization

Regioselectivity Considerations (1,3,6,8 vs. 2,7 positions)

Indirect Synthetic Pathways

Indirect synthetic strategies involve multi-step sequences that modify the reactivity of the pyrene core to achieve substitution patterns that are not accessible through direct methods. A prominent example of such a strategy is the tetrahydropyrene (THPy) method. rsc.org Although this approach is primarily used to access 2- and 7-substituted pyrenes, it exemplifies the principles of indirect synthesis. rsc.org

The strategy involves the following steps:

Reduction: The pyrene core is first reduced to 4,5,9,10-tetrahydropyrene (B1329359). This partial saturation of the "K-region" of pyrene changes the electronic nature of the remaining aromatic rings. rsc.org

Electrophilic Aromatic Substitution: The reactivity of the resulting tetrahydropyrene derivative is now shifted, making the 2 and 7 positions the most active sites for electrophilic aromatic substitution. rsc.org This allows for controlled functionalization at these positions, which is difficult to achieve directly.

Re-aromatization: Following substitution, the fully aromatic pyrene system is restored through an oxidation reaction. A variety of reagents can be used for this dehydrogenation step, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) being a popular choice. rsc.org

While not a direct route to 1,6-disubstituted products, this methodology showcases how temporarily altering the aromatic system can provide access to otherwise unobtainable substitution patterns.

Functionalization of Reduced Pyrene Systems

One effective strategy to achieve substitution at less accessible positions, like 2 and 7, is through the functionalization of a reduced pyrene core, specifically 4,5,9,10-tetrahydropyrene (THPy). rsc.org The reduction of pyrene to THPy alters the electronic properties of the aromatic rings, making the 2 and 7 positions more susceptible to electrophilic attack. rsc.org This approach involves a three-step process: reduction of pyrene, electrophilic substitution on the THPy intermediate, and subsequent rearomatization. rsc.org For instance, 2,7-disubstituted pyrenes can be synthesized via the THPy method. rsc.org This strategy has been successfully used to prepare 2,7-dicarboxylic acid derivatives. rsc.org

Cyclization Reactions from Biphenyl (B1667301) Intermediates

The construction of the pyrene skeleton from smaller building blocks, such as biphenyl intermediates, offers another versatile route to substituted pyrenes. rsc.org These methods involve the formation of key carbon-carbon bonds to construct the polycyclic aromatic system. worktribe.com Various cyclization strategies have been developed, including Friedel-Crafts-type cyclizations, Zr-mediated biphenylation reactions, and photochemically mediated cyclizations. worktribe.com For example, unsymmetrical dibenzothiophenes can be synthesized through an acid-mediated ring closure of a biphenyl precursor bearing a sulfoxide (B87167) group. mdpi.com Similarly, the synthesis of pyrene-fused thienoacenes has been achieved through the cyclization of sulfoxide precursors derived from pyrene and thiophene (B33073) derivatives. mdpi.com These de novo synthesis strategies allow for the precise placement of functional groups on the pyrene core by incorporating them into the initial building blocks. fsu.edu

Rearomatization Techniques

The final step in many indirect synthetic routes to substituted pyrenes is the rearomatization of a hydrogenated intermediate, such as tetrahydropyrene (THPy). rsc.org This dehydrogenation step is crucial for restoring the fully aromatic pyrene system. A variety of reagents and conditions can be employed for this transformation. The most commonly used method is oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org Other effective methods include catalytic dehydrogenation using palladium on carbon (Pd/C) and treatment with halogens. rsc.org Less common, but also effective, are reagents like selenium, sulfur, and o-chloranil. rsc.org For example, the synthesis of 2,7-dibromo-4,5,9,10-tetrahydropyrene (B178296) is followed by a rearomatization step to yield 2,7-dibromopyrene. mdpi.com

Precursor Synthesis and Functionalization for this compound Derivatives

The synthesis of this compound and its derivatives often relies on the preparation and subsequent functionalization of suitable precursors, particularly halogenated pyrenes.

Halogenated Pyrene Derivatives as Synthetic Building Blocks

Brominated pyrenes are key intermediates in the synthesis of functionalized pyrene derivatives. mdpi.com The carbon-bromine bond can be readily transformed into carbon-carbon or carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. mdpi.comrsc.org This makes bromopyrenes versatile building blocks for constructing more complex molecular architectures. rsc.org

The direct bromination of pyrene is a common method for preparing dibrominated isomers. The reaction of pyrene with bromine in an organic solvent typically yields a mixture of 1,6- and 1,8-dibromopyrene. nih.gov

Several methods have been reported for the synthesis of 1,6-dibromopyrene. A classical method involves the dropwise addition of bromine to a solution of pyrene in carbon tetrachloride at room temperature. chemicalbook.com This procedure yields a mixture of 1,6- and 1,8-dibromopyrene, which can be separated by crystallization. nih.gov An improved method utilizes dibromohydantoin as the brominating agent in an organic solvent, which offers milder reaction conditions and potentially higher yields. chemicalbook.comgoogle.com

Below is a table summarizing various reported conditions for the synthesis of 1,6-dibromopyrene.

| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Pyrene | Bromine | Carbon Tetrachloride | Dropwise addition, stirred for 48h | 38.4 | - | chemicalbook.com |

| Pyrene | Dibromohydantoin | Organic Solvent | Room temperature, 10-15h | High | - | chemicalbook.comgoogle.com |

| Pyrene | Bromine | Carbon Tetrachloride | Nitrogen protection, room temp. | 90.8 | 99.5 | google.com |

| Pyrene | Bromine | Carbon Tetrachloride | Nitrogen protection, room temp., 59h | 90.9 | 99.8 | chemicalbook.com |

| 1-Bromopyrene | KBr/NaClO | HCl/MeOH | - | 43 (mixture) | - | mdpi.com |

Bromopyrenes, such as 1,6-dibromopyrene, are highly valuable substrates for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions allow for the introduction of a wide variety of functional groups onto the pyrene core. nih.gov

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for forming new carbon-carbon bonds. mt.com For example, 1,6-dibromopyrene can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 1,6-diarylpyrenes. nih.gov These reactions are often carried out using catalysts like [Pd(PPh₃)₄] and bases such as Na₂CO₃, NaOH, or K₂CO₃ in solvents like toluene/ethanol or dioxane. nih.gov

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another important transformation for functionalizing bromopyrenes. tamu.edu This reaction typically uses a palladium catalyst and a copper co-catalyst. tamu.edu

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. mdpi.com

These cross-coupling reactions provide a powerful toolkit for the synthesis of a diverse range of this compound derivatives and other functionalized pyrenes for various applications. mdpi.comnih.gov

Below is a table showcasing examples of cross-coupling reactions using bromopyrenes.

| Bromopyrene Derivative | Coupling Partner | Reaction Type | Catalyst/Base | Product | Yield (%) | Reference |

| 1,6-Dibromopyrene | 4-Aminophenylboronic acid | Suzuki-Miyaura | [Pd(PPh₃)₄]/Na₂CO₃ | 1,6-Bis(4-aminophenyl)pyrene | - | nih.gov |

| 1,6-Dibromopyrene | 3-Aminophenylboronic acid | Suzuki-Miyaura | [Pd(PPh₃)₄]/Na₂CO₃ | 1,6-Bis(3-aminophenyl)pyrene | - | nih.gov |

| 1,6-Dibromopyrene | 4-Cyanophenylboronic acid | Suzuki-Miyaura | [Pd(PPh₃)₄]/K₂CO₃ | 1,6-Bis(4-cyanophenyl)pyrene | up to 60 | nih.gov |

| 1,6-Dibromopyrene | Anthracene-9-boronic acid | Suzuki-Miyaura | [Pd(PPh₃)₄] | 1,6-Di(anthracen-9-yl)pyrene | 32 | nih.gov |

Preparation of 1,6-Dibromopyrene

Pyreneboronic Acid Intermediates

Pyreneboronic acids are versatile intermediates in organic synthesis, enabling the formation of carbon-carbon bonds through cross-coupling reactions. The synthesis and utility of pyrene-1,6-diyldiboronic acid are of particular interest for constructing complex, pyrene-based molecular architectures.

The synthesis of pyrene-1,6-diyldiboronic acid typically commences from 1,6-dibromopyrene. nih.govmdpi.com One established method involves a lithium-halogen exchange followed by reaction with a boron electrophile. In a modified procedure, 1,6-dibromopyrene is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. nih.gov An n-butyllithium solution is added dropwise, initiating the formation of a dilithiated pyrene species. This intermediate is then quenched by the dropwise addition of trimethyl borate. nih.gov The reaction mixture is allowed to warm to room temperature and is subsequently acidified with hydrochloric acid to yield the crude pyrene-1,6-diyldiboronic acid. nih.gov

An alternative two-step pathway has also been described, proceeding through a 1,6-bis(trimethylsilyl)pyrene (B12572755) intermediate to access the target diboronic acid. nih.gov Another common strategy involves the palladium-catalyzed coupling of the dibromo precursor with bis(pinacolato)diboron, which yields the corresponding boronic ester, 1,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene, in high yield. mdpi.com This pinacol (B44631) ester is a stable and commonly used surrogate for the diboronic acid in subsequent reactions.

Pyrene-1,6-diyldiboronic acid and its ester derivatives are highly effective substrates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. mdpi.comlibretexts.org This reaction typically involves a palladium catalyst and a base to couple the organoboron compound with an aryl, vinyl, or alkyl halide or triflate. libretexts.orgnih.gov

The utility of these intermediates is demonstrated in the synthesis of various disubstituted pyrenes. For instance, the reaction of 1,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene with 2-bromopyridine, catalyzed by [Pd(PPh₃)₄] with Na₂CO₃ as the base, produces 1,6-di(pyridin-2-yl)pyrene in a 96% yield. nih.govmdpi.com This product serves as a precursor for cationic nitrogen-doped helical nanographenes. nih.govmdpi.com Similarly, coupling with bromo derivatives of methyl benzo[b]thiophene-2-carboxylate has been used to synthesize bisthienoacenes. nih.gov These reactions highlight the role of pyrene-1,6-diyldiboronic acid intermediates in creating extended π-conjugated systems for materials science applications. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrene-1,6-diyldiboronic Acid Derivatives

| Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Methyl 2-iodobenzoate | [Pd(PPh₃)₄]/K₂CO₃ | Derivative 13 | 49% | nih.gov |

| 2-Bromopyridine | [Pd(PPh₃)₄]/Na₂CO₃ | 1,6-di(pyridin-2-yl)pyrene | 96% | nih.govmdpi.com |

| 4-Bromo-2,2'-bipyridine | [PdCl₂(PPh₃)₂]/CaCO₃ | 1,6-bis(bipyridinyl)pyrene | - | nih.gov |

| Methyl bromo-benzo[b]thiophene-2-carboxylate | - | Derivative 14 | 59% | nih.gov |

Synthesis of Pyrene-1,6-diyldiboronic Acid

C-H Functionalization of Pyrene Carboxylic Acids

Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.net For pyrene systems, the carboxylic acid group can act as an effective directing group to control the position of new substituents. nih.govrsc.org

A significant advancement in pyrene chemistry is the palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid. nih.govrsc.orgresearchgate.net This method provides a direct route to 2-arylpyrene-1-carboxylic acids, which are versatile building blocks. nih.gov The reaction typically involves treating pyrene-1-carboxylic acid with an aryl iodide in the presence of a palladium acetate (B1210297) catalyst, along with additives like potassium acetate and NMe₄Cl, at elevated temperatures. mdpi.com This approach has been successful in synthesizing a diverse family of arylated pyrene derivatives. nih.govresearchgate.net

The proposed mechanism for this transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com Initially, the carboxylic acid group directs the palladium catalyst to the ortho C-H bond, leading to the formation of a cyclometalated Pd(II) intermediate. mdpi.com Oxidative addition of the aryl iodide to this intermediate generates a Pd(IV) species. Subsequent reductive elimination releases the C-H arylated product and regenerates the active Pd(II) catalyst, allowing the cycle to continue. mdpi.com

Table 2: Palladium-Catalyzed C-H Arylation of Pyrene-1-Carboxylic Acid

| Aryl Halide | Catalyst System | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Aryl Iodides | Pd(OAc)₂, KOAc, NMe₄Cl, AcOH | 120 °C, 45 h | C-H arylated pyrene derivatives (33b) | up to 90% | mdpi.com |

Achieving site-selectivity in the functionalization of polycyclic aromatic hydrocarbons like pyrene is a significant synthetic challenge due to the presence of multiple reactive C-H bonds. researchgate.netmdpi.com The use of directing groups is a key tactic to overcome this challenge. researchgate.netrsc.org The carboxylic acid group in pyrene-1-carboxylic acid serves as an effective directing group, facilitating selective functionalization at the ortho-position (the C2 position). nih.govmdpi.com

This directed C-H activation strategy enables the synthesis of C1- and C2-disubstituted pyrene motifs, which would be difficult to access through classical electrophilic substitution reactions that typically favor the 1, 3, 6, and 8 positions. nih.govmdpi.com The carboxyl group can be retained in the final product or subsequently removed via decarboxylation, making it a versatile "traceless" directing group. rsc.org This control over regiochemistry is crucial for tuning the electronic and photophysical properties of pyrene derivatives for specific applications in materials science and chemical biology. mdpi.com The ability to selectively introduce substituents at the C2 and C7 positions has been confirmed through X-ray structure analysis, augmenting the library of available pyrene scaffolds. mdpi.com

Spectroscopic and Structural Characterization of Pyrene 1,6 Dicarboxylic Acid and Its Derivatives

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For pyrene-1,6-dicarboxylic acid and its derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts that are indicative of the pyrene (B120774) core and its substituents.

In a study of a derivative, (R,R)-2, which is formed from this compound, the ¹H NMR spectrum in DMSO-d6 showed distinct signals for the aromatic protons of the pyrene unit. doi.org Specifically, doublets were observed at δ 8.41 (d, J = 9.3 Hz, 2H) and 7.74 (d, J = 7.7 Hz, 2H). doi.org The ¹³C NMR spectrum of the same derivative displayed signals for the pyrene carbons at δ 124.6, 125.0, 126.5, 129.0, 129.5, 129.6, 131.8, and 132.6. doi.org

For the parent compound, pyrene, the ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region, typically between δ 7.98 and δ 8.16. chemicalbook.comspectrabase.com The ¹³C NMR spectrum of pyrene in CDCl₃ exhibits peaks at approximately δ 124.58, 124.81, 125.70, 127.25, and 131.04. chemicalbook.com Theoretical calculations using the gauge-including atomic orbitals (GIAO) approach for 1-pyrenecarboxylic acid have shown good agreement with experimental ¹H and ¹³C NMR chemical shifts. nih.gov

Table 1: ¹H and ¹³C NMR Data for Pyrene and a this compound Derivative

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrene | CDCl₃ | ¹H | 7.98-8.16 |

| Pyrene | CDCl₃ | ¹³C | 124.58, 124.81, 125.70, 127.25, 131.04 |

| (R,R)-2 (from this compound) | DMSO-d6 | ¹H | 8.41 (d, J=9.3 Hz), 7.74 (d, J=7.7 Hz) |

| (R,R)-2 (from this compound) | DMSO-d6 | ¹³C | 124.6, 125.0, 126.5, 129.0, 129.5, 129.6, 131.8, 132.6 |

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS ESI) is employed to determine the precise molecular weight and elemental composition of this compound and its derivatives.

In the analysis of a derivative of this compound, specifically compound (R,R)-2, HRMS (ESI+) in a methanol/chloroform (B151607) mixture was utilized. The analysis was conducted to confirm the formation of a methoxy-substituted product. doi.org The calculated mass for [M – 2Cl + 2(OCH₃) + Na]⁺ was 313.1199, with the found mass being 313.1169. doi.org This technique is crucial for confirming the successful synthesis of derivatives and for identifying unknown metabolites in degradation studies. For instance, LC-MS analysis has been used to identify pyrene glucuronide, a metabolite of pyrene, in fish bile. waters.com The electrospray negative mode (ESI-) showed a base peak at m/z 393.11, corresponding to [M-H]⁻ for pyrene glucuronide. waters.com

Table 2: HRMS ESI Data for a this compound Derivative

| Compound | Ionization Mode | Solvent/Matrix | Calculated m/z | Found m/z | Ion Species |

|---|---|---|---|---|---|

| (R,R)-2 Derivative | ESI+ | MeOH/CHCl₃ (99/1) | 313.1199 | 313.1169 | [M – 2Cl + 2(OCH₃) + Na]⁺ |

| Pyrene Glucuronide | ESI- | Fish Bile Extract | - | 393.11 | [M-H]⁻ |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by the vibrational modes of the carboxylic acid groups and the pyrene aromatic system.

A detailed experimental and theoretical FTIR analysis has been performed on the related compound, 1-pyrenecarboxylic acid (1PCA). nih.gov The spectrum of 1PCA shows characteristic peaks for the O-H stretching of the carboxylic acid, which are often broad, and the C=O stretching vibration. nih.govmdpi.com The C-H wagging vibration for pyrene itself is observed around 710 cm⁻¹. researchgate.net In derivatives where the carboxylic acid is converted to an amide, such as in pyrene-1,8-dicarboxylic acid bis-[(3-hydroxy-propyl)amide], the FTIR spectrum would show characteristic N-H and C=O amide bands. wiley-vch.de The FTIR spectra of composites containing 1-pyrenecarboxylic acid have been used to confirm the presence of the carboxyl groups and the successful immobilization on surfaces like reduced graphene oxide. rsc.org

Table 3: Characteristic FTIR Frequencies for Pyrene and Related Compounds

| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrene | C-H wagging | ~710 |

| Carboxylic Acid | O-H stretching | Broad, ~2500-3300 |

| Carboxylic Acid Dimer | C=O stretching | ~1656 |

| Carboxylic Acid Monomer | C=O stretching | ~1737 |

| Amide (in derivatives) | N-H stretching | ~3300-3500 |

| Amide (in derivatives) | C=O stretching | ~1630-1680 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrene core has a characteristic absorption spectrum with sharp, well-defined bands.

Pyrene itself exhibits strong absorbance with three sharp bands, with a notable peak around 330 nm in dichloromethane. atamankimya.com The UV-Vis spectrum of a pyrene building block in a phosphate (B84403) buffer solution (pH 7.0) also shows these characteristic absorption features. wiley-vch.de For 1-pyrenecarboxylic acid, the absorption spectra are observed in the UV region. sigmaaldrich.com In derivatives, such as pyrene-anthracene conjugated molecular rods, the UV-Vis spectra in chloroform showed absorption maxima at 403, 382, and 265 nm. benthamopen.com The absorption spectra of pyrene-containing systems can show a blue shift compared to related dialdehydes, indicating the influence of the pyrene moiety on the electronic structure. benthamopen.com The absorption spectra of pyrene derivatives are sensitive to the solvent and the nature of substituents on the pyrene core. researchgate.net

Table 4: UV-Vis Absorption Maxima (λ_max) for Pyrene and its Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Pyrene | Dichloromethane | ~330 |

| Pyrene Building Block | Phosphate Buffer (pH 7.0) | Characteristic pyrene bands |

| Pyrene-anthracene conjugate | Chloroform | 403, 382, 265 |

| TCzPy (a pyrene derivative) | - | 325 |

| TTPaPy (a pyrene derivative) | - | 342 |

| TPxzPy (a pyrene derivative) | - | 352 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Photophysical Studies

Pyrene and its derivatives are well-known for their strong fluorescence, which is highly sensitive to the local environment.

The fluorescence emission of pyrene is characterized by a structured monomer emission and, at higher concentrations, a broad, unstructured excimer emission at longer wavelengths (around 450 nm). atamankimya.com The monomer emission of pyrene is typically observed near 375 nm. atamankimya.com For pyrene-1-carboxylate, the deprotonated form of 1-pyrenecarboxylic acid, the maximum emission is at 380.5 nm, while the protonated form, pyrene-1-carboxylic acid, has its maximum emission at 415 nm. nih.gov This shift is indicative of the different electronic properties of the excited states of the acid and its conjugate base. nih.gov

The fluorescence of pyrene derivatives can be tuned by chemical modification. For instance, pyrene-containing polyamines exhibit a structured monomeric pyrene emission between 370 and 450 nm at acidic pH. mdpi.comunifi.it The fluorescence intensity of these compounds can be quenched by interactions with other molecules, making them useful as fluorescent sensors. mdpi.com In nucleic acid hybrids containing pyrene-1,8-dicarboxylic acid bis-[(3-hydroxy-propyl)amide] as a building block, the fluorescence spectra show both monomer and excimer emission, with the relative intensities depending on the degree of pyrene aggregation. wiley-vch.de

Table 5: Fluorescence Emission Maxima for Pyrene and its Derivatives

| Compound | Conditions/Solvent | Emission Type | Emission Maxima (nm) |

|---|---|---|---|

| Pyrene | General | Monomer | ~375 |

| Pyrene | General | Excimer | ~450 |

| Pyrene-1-carboxylate (pyrene-COO⁻) | Aqueous solution | Monomer | 380.5 |

| Pyrene-1-carboxylic acid (pyrene-COOH) | Aqueous solution | Monomer | 415 |

| Pyrene-containing polyamines | Acidic pH | Monomer | 370-450 |

Excimer Formation and Monomer-Excimer Interconversion

The photophysical properties of pyrene and its derivatives are distinguished by their capacity to form excimers, which are excited-state dimers. rsc.orgnih.gov This phenomenon arises from the interaction between an excited-state pyrene molecule and an adjacent ground-state molecule. nih.gov The process is characterized by a distinct change in the fluorescence emission spectrum. In dilute solutions or when sterically hindered, pyrene derivatives exhibit a structured fluorescence emission from the monomeric species, typically observed in the 370–420 nm range. nih.gov As concentration increases or when molecular geometry allows, a broad, structureless, and red-shifted emission band appears at longer wavelengths (450–550 nm), which is characteristic of the excimer. nih.govrsc.orgresearchgate.net

The formation of excimers can be either intermolecular, occurring between two separate molecules, or intramolecular, occurring within a single molecule that contains two pyrene moieties linked by a flexible chain. nih.govrsc.org The interconversion between the monomer and excimer states is a dynamic process influenced by several factors, including the concentration of the fluorophore, solvent viscosity, and the presence of structural elements that facilitate π–π stacking interactions. nih.govbeilstein-journals.org For instance, in bis-pyrene polyamine receptors, the formation of intramolecular excimers is observed due to the proximity of the two pyrene units. rsc.org The efficiency of excimer formation is sensitive to the mutual orientation of the pyrene chromophores. beilstein-journals.org In the case of pyrene dicarboxylic acids, aggregation in solution, driven by hydrophobic interactions, can promote excimer formation by bringing the pyrene cores into close proximity. researchgate.net This monomer-excimer interconversion is a foundational principle used in the design of fluorescent sensors, as the ratio of monomer to excimer emission can be modulated by external stimuli or the presence of an analyte. rsc.orgrsc.org

| Emission Type | Typical Wavelength Range (nm) | Spectral Characteristics |

| Monomer | 370 - 420 | Structured, vibronic fine structure |

| Excimer | 450 - 550 | Broad, structureless, red-shifted |

This table provides typical emission characteristics for pyrene and its derivatives based on available data. nih.govrsc.org

Influence of Solvent Polarity on Vibronic Band Structure (Ham Effect)

The fluorescence emission spectrum of the pyrene monomer displays a characteristic vibronic (vibrational-electronic) fine structure. rsc.org A notable feature of this spectrum is its sensitivity to the polarity of the surrounding solvent, a phenomenon known as the Ham effect. rsc.orgacs.org Specifically, the intensity ratio of the first vibronic band (I₁, the 0-0 band) to the third vibronic band (I₃) is strongly dependent on the solvent's polarity. researchgate.netcapes.gov.br

In nonpolar solvents, the I₁ band is weak, resulting in a low I₁/I₃ ratio. As the polarity of the solvent increases, the intensity of the I₁ band increases significantly, leading to a higher I₁/I₃ ratio. researchgate.net This effect is attributed to the symmetry-forbidden nature of the S₁ ← S₀ transition in pyrene, which becomes more allowed in polar solvents due to solvent-induced distortion of the molecule's symmetry. This sensitivity allows the I₁/I₃ ratio to be used as an empirical scale of solvent polarity, often referred to as the Py scale. capes.gov.br This property makes pyrene and its derivatives, including this compound, valuable fluorescent probes for characterizing the micropolarity of complex systems such as polymer matrices and micelles. researchgate.netresearchgate.net

Protonation Dynamics in Excited States

Aromatic carboxylic acids, including derivatives of pyrene, often exhibit a significant difference in acidity between their ground state (S₀) and their first excited singlet state (S₁). This leads to complex protonation dynamics that can be investigated using fluorescence spectroscopy.

Steady-state fluorescence measurements reveal that the emission properties of pyrene carboxylic acids are highly dependent on pH. nih.gov For 1-pyrenecarboxylic acid, a close analog to this compound, the ground state pKa is approximately 4.0, while the excited state pKa (pKa*) is significantly higher, at about 8.1. nih.gov

This large difference means that in a pH range between these two values (e.g., pH 5-8), the molecule exists predominantly as the deprotonated carboxylate anion (pyrene-COO⁻) in the ground state. nih.gov Upon photoexcitation, the carboxylate group becomes much more basic. If a proton donor is available in the solution, the excited molecule can accept a proton during its fluorescence lifetime, forming the protonated carboxylic acid (pyrene-COOH)*. nih.govresearchgate.net

This excited-state proton transfer (ESPT) results in distinct fluorescence spectra at different pH values.

At basic pH (> pKa) : Emission is observed from the deprotonated form (pyrene-COO⁻), which shows a structured spectrum characteristic of the pyrene monomer. researchgate.net

At acidic pH (< pKa) : Emission occurs from the protonated form (pyrene-COOH)*, which displays a broad, red-shifted, and unstructured fluorescence. nih.govresearchgate.net

In the intermediate pH range : A mixture of both emissions can often be observed, or the emission can be dominated by the species formed via ESPT.

| Compound | Ground State (pKa) | Excited State (pKa*) | Solvent/Conditions |

| 1-Pyrenecarboxylic Acid | 4.0 | 8.1 | Aqueous Solution |

| 1-Pyrenecarboxylic Acid | 4.3 | 5.2 | 50% Ethanol/Water |

This table presents the ground and excited state pKa values for 1-pyrenecarboxylic acid as a reference for the behavior of pyrene carboxylic acids. nih.govunion.edu

Time-resolved fluorescence spectroscopy provides further insight into the excited-state protonation dynamics by measuring the fluorescence lifetimes of the different species. The protonated and deprotonated forms of pyrene carboxylic acid have distinctly different excited-state lifetimes. nih.gov

For instance, studies on pyrene-1-carboxylate (pyrene-COO⁻) in aqueous solution at a pH where it is the sole ground-state species show a relatively long fluorescence lifetime. In contrast, the protonated form (pyrene-COOH) exhibits a much shorter lifetime. This difference is direct evidence of the two distinct emitting species and confirms that protonation significantly alters the deactivation pathways of the excited state. The rate of proton transfer can be calculated from these time-resolved measurements. nih.govacs.org

| Species | Wavelength (nm) | Lifetime (τ) (ns) | Conditions |

| Pyrene-1-COO⁻ | 381 | 32.5 | pH 9.4, Water |

| Pyrene-1-COOH | 420 | 5.4 | pH 2, Water |

This table shows the fluorescence lifetimes for the deprotonated and protonated forms of 1-pyrenecarboxylic acid. nih.gov

The efficiency of excited-state proton transfer (ESPT) is critically dependent on the pH of the solution. In the physiological pH range of approximately 5 to 8, pyrene-1-carboxylic acid exists as the carboxylate in the ground state but becomes protonated in the excited state if a suitable proton donor is present. nih.gov The rate of this protonation is a function of the concentration and strength of available proton donors (acids) in the solution. nih.gov

The fluorescence behavior as a function of pH directly reflects this process. At low pH, only the emission from the protonated form is seen. As the pH increases past the ground-state pKa, the structured emission from the deprotonated carboxylate begins to appear in the excitation spectrum, but the emission remains red-shifted due to efficient ESPT. Only when the pH rises above the excited-state pKa* does the structured emission from the deprotonated form dominate the fluorescence spectrum, as ESPT becomes unfavorable. nih.govresearchgate.net This pH-dependent fluorescence makes these compounds effective probes for studying proton transfer dynamics.

Time-Resolved Fluorescence Measurements

Fluorescence Quenching Mechanisms

The fluorescence of this compound and its derivatives can be diminished or "quenched" through several mechanisms. Quenching involves any process that decreases the fluorescence intensity of a given substance.

One common mechanism is photoinduced electron transfer (PET) . In this process, an electron is transferred between the excited pyrene fluorophore and a nearby quencher molecule. For example, benzylic amine groups can act as electron donors, quenching the pyrene fluorescence; protonation of these amines inhibits the PET process and restores emission. rsc.org

Fluorescence can also be quenched by interaction with specific chemical species.

Paramagnetic Ions : Metal ions with unpaired electrons, such as Cu²⁺, can significantly quench pyrene fluorescence through strong electronic interactions. nih.gov

Heavy Atoms : Species like iodide ions can quench fluorescence via the heavy-atom effect, which promotes intersystem crossing to the non-fluorescent triplet state. researchgate.net

Specific Molecular Interactions : Purines have been shown to quench pyrene fluorescence through the formation of an exciplex, which can then lead to the formation of the pyrene triplet state. acs.org Furthermore, the introduction of a thiocarbonyl group, as in pyrene-1-carbothioamides, leads to weak fluorescence due to an internal quenching effect, a property that has been exploited in "turn-on" sensors where desulfurization restores the amide's strong fluorescence. rsc.org

The efficiency of quenching can differ for the monomer and excimer states, providing another layer of complexity and utility in sensor design. researchgate.netmdpi.com

X-ray Diffraction and Crystal Structure Analysis

The structural elucidation of this compound derivatives through X-ray diffraction has been a key area of investigation, revealing how modifications to the parent structure influence its solid-state properties and its utility as a building block in larger molecular assemblies.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, SC-XRD studies have provided fundamental data on their molecular structure and crystallographic parameters.

This compound serves as a crucial starting material for the synthesis of more complex molecules. For instance, it can be converted to pyrene-1,2,6,7-tetracarboxylic diimide (PyrDI), a new class of aromatic diimide. rsc.org The single crystals of this derivative were successfully grown as light yellow needles through the slow evaporation of a solution containing chloroform and hexane, allowing for detailed structural analysis. rsc.org

While direct SC-XRD data for the parent acid is limited, extensive studies on related compounds, such as derivatives of pyrene-1-carboxylic acid, offer valuable comparative insights. Two notable examples are the copper(II) pyrene-1-carboxylate dimers, [Cu₂(pyr-COO)₄(DMSO)₂] (Compound 1) and [Cu₂(pyr-COO)₄(DMF)₂] (Compound 2). iucr.org The crystallographic data for these compounds highlight the structural versatility of pyrene-based carboxylates.

| Parameter | Compound 1: [Cu₂(pyr-COO)₄(DMSO)₂] | Compound 2: [Cu₂(pyr-COO)₄(DMF)₂] |

|---|---|---|

| Formula | [Cu₂(C₁₇H₉O₂)₄(C₂H₆OS)₂] | [Cu₂(C₁₇H₉O₂)₄(C₃H₇NO)₂] |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/n |

| Cu···Cu Distance (Å) | 2.5934 (3) | 2.6295 (5) |

Analysis of Crystal Packing Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces and dictates the material's bulk properties. In pyrene derivatives, the large aromatic core leads to significant π–π stacking interactions.

In the solid state, the PyrDI derivative derived from this compound exhibits the formation of excimers, which are excited-state dimers that can influence the material's photophysical properties. rsc.org The crystal packing diagram of PyrDI reveals a structure dominated by π-stacking. rsc.org

Similarly, the crystal structures of the copper(II) pyrene-1-carboxylate dimers are characterized by significant π–π stacking interactions. iucr.org The packing analysis shows that pyrene rings engage in either strong or weak π–π interactions depending on their position within the crystal lattice. For rings with strong interactions, the intercentroid distance is approximately 3.75 Å, indicating substantial overlap. iucr.org The packing is also influenced by short contacts involving the solvent molecules (DMSO or DMF) coordinated to the copper centers. nih.gov In other functionalized pyrene derivatives, a sheet-like packing arrangement is observed, with π-π short distances measured at 3.50 Å. mpg.de This layered architecture is a common motif for planar aromatic molecules.

Ligand Conformation and Metal Coordination Geometries

The conformation of the this compound ligand and its derivatives, along with its coordination behavior with metal ions, is fundamental to the design of functional materials like MOFs and coordination polymers.

Metal Coordination Geometries: Pyrene-based carboxylic acids act as versatile ligands, coordinating to metal centers in various modes to form diverse architectures. In the copper(II) pyrene-1-carboxylate dimers, the two copper atoms exhibit a distorted octahedral geometry. iucr.orgnih.gov Four oxygen atoms from the bridging carboxylate groups occupy the equatorial positions, while one axial position is occupied by a solvent molecule and the other by a Cu···Cu bond. iucr.org

In coordination polymers constructed from other pyrene-based dicarboxylic acid ligands, different coordination geometries are observed. For example, reactions with zinc(II) have yielded complexes with a tetrahedral geometry, while reactions with cadmium(II) have resulted in structures with a distorted octahedral environment around the metal ion. mdpi.com These findings demonstrate that the choice of metal ion plays a critical role in determining the final coordination geometry and the dimensionality of the resulting framework.

| Metal Ion | Derivative Type | Coordination Geometry | Source |

|---|---|---|---|

| Cu(II) | Pyrene-1-carboxylate Dimer | Distorted Octahedral | iucr.orgnih.gov |

| Zn(II) | Coordination Polymer | Tetrahedral | mdpi.com |

| Cd(II) | Coordination Polymer | Distorted Octahedral | mdpi.com |

Computational and Theoretical Investigations of Pyrene 1,6 Dicarboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT is widely used to investigate the geometry, electronic structure, and properties of pyrene (B120774) derivatives. researchgate.netfudutsinma.edu.ngrsc.org

Electronic Structure Elucidation (HOMO/LUMO Energies)

A key outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for predicting a molecule's electronic and optical properties. The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. researchgate.net

While specific DFT-calculated HOMO/LUMO energies for Pyrene-1,6-dicarboxylic acid are not readily found in the cited literature, data from closely related compounds illustrate the expected effects of functionalization. For example, this compound is a direct precursor in the synthesis of pyrene-1,2,6,7-tetracarboxylic diimide (PyrDI). nih.gov DFT calculations (at the B3LYP/6-311+G(d,p) level) were performed on PyrDI and its cyano-derivative, revealing that the strong electron-withdrawing imide groups significantly lower the HOMO and LUMO energy levels compared to the parent pyrene. nih.gov Similarly, a comprehensive study on 1-pyrenecarboxylic acid combined experimental analysis with DFT calculations to understand its electronic properties. researchgate.net

The table below presents the calculated HOMO and LUMO energies for these related pyrene derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Pyrene-1,2,6,7-tetracarboxylic diimide (PyrDI) | -6.51 | -3.28 | 3.23 | B3LYP/6-311+G(d,p) | nih.gov |

| Cyano-derivative of PyrDI (PyrDI-CN) | -7.20 | -3.94 | 3.26 | B3LYP/6-311+G(d,p) | nih.gov |

Charge Transport Property Prediction

The charge transport properties of organic materials are critical for their application in electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Theoretical calculations, primarily using DFT, are instrumental in predicting whether a material is likely to be a good hole conductor, electron conductor, or exhibit balanced transport. These predictions are based on parameters derived from the electronic structure, including the HOMO/LUMO energy levels and, most importantly, the reorganization energy. rsc.org The alignment of the frontier orbitals with the work functions of electrodes is also a key factor in determining the efficiency of charge injection. rsc.org While specific charge transport predictions for this compound are not available in the reviewed literature, studies on other pyrene derivatives show that the introduction of functional groups can tune these properties significantly.

Reorganization Energy Estimations

Reorganization energy (λ) is a crucial parameter in Marcus theory for describing charge transfer rates between molecules. It represents the energy required for the geometric relaxation of a molecule and its surrounding solvent environment upon gaining or losing an electron. The total reorganization energy is composed of an internal part (λ_int), corresponding to the structural changes of the molecule itself, and an external part (λ_ext), related to the rearrangement of the surrounding medium.

A lower reorganization energy generally leads to a higher charge mobility. Computational chemistry provides a direct way to estimate the internal reorganization energy by calculating the energy differences between the neutral and ionized states at their respective optimized geometries. For example, studies on Schiff base compounds have used DFT to calculate reorganization energies to predict whether they would have better hole or electron transport capabilities. rsc.org Although specific values for this compound have not been reported, this parameter would be essential for theoretically assessing its potential as a semiconductor.

Influence of Substituents on Electronic Structures and Excitation Energies

The attachment of substituent groups to the pyrene core dramatically influences its electronic structure and excitation energies. DFT and its time-dependent extension (TD-DFT) are powerful methods for predicting these effects. General principles established from studies on various pyrene derivatives can be applied to understand this compound.

Carboxylic acid groups (-COOH) are generally considered electron-withdrawing groups. Theoretical investigations on substituted pyrenes have shown that electron-accepting groups tend to lower the LUMO energy level. fudutsinma.edu.ng This stabilization of the LUMO can reduce the HOMO-LUMO gap, often leading to a red-shift (a shift to longer wavelengths) in the molecule's absorption spectrum. fudutsinma.edu.ng The position of the substituents also matters. Calculations have shown that substitution at the 1, 3, 6, and 8 positions of the pyrene core are the most favorable and have a strong impact on electronic transitions. Therefore, the two carboxylic acid groups at the 1,6-positions of this compound are expected to significantly modulate the electronic properties of the parent pyrene molecule, likely lowering its LUMO energy and affecting its absorption and emission spectra.

Ab Initio and Semi-Empirical Method Applications

Beyond DFT, other computational methods are also applied to study pyrene and its derivatives.

Ab initio methods , such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher accuracy than DFT for certain properties, particularly where electron correlation is critical. researchgate.net However, their high computational cost often limits their application to smaller molecules or fragments of larger systems. scispace.com For example, high-level ab initio calculations have been used to determine the thermal rate constants of hydrogen abstraction reactions from PAHs. scirp.org

Semi-empirical methods provide a computationally less expensive alternative, enabling the study of larger systems or longer timescale simulations. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. They have been used, for example, to compare with experimental hyperfine constants in radicals formed by the addition of muonium to pyrene.

While specific studies employing these methods for this compound are not prominent in the literature, they represent part of the computational toolkit available for investigating the properties of such molecules.

Molecular Torsion Angle Predictions

Computational studies focusing on the molecular geometry of pyrene derivatives are crucial for understanding their electronic and photophysical properties. A key aspect of this is the prediction of molecular torsion angles, which define the three-dimensional structure and conformation of the molecule. While specific theoretical studies on the torsion angles of this compound are not extensively documented in publicly available literature, the principles can be understood from computational analyses of related pyrene derivatives.

In one computational study of a pyrene derivative with a twisted configuration, DFT calculations confirmed a significant dihedral angle of 56° between the pyrene and an attached benzo[a]pyrene (B130552) moiety. rsc.org This twist was intentionally designed to create steric hindrance and prevent the formation of excimers, thereby achieving a pure blue monomer fluorescence. rsc.org Another study on pyrene derivatives attached to a calix nd.eduarene scaffold noted that the free rotation of the pyrene units around the linkers leads to conformational changes in solution. rsc.org

For pyrene derivatives linked to other molecules, such as proteins, the torsion angles within the linker chain are critical. A theoretical study of 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene showed that the molecule could exist in different conformations based on the twisting around carbon-carbon single bonds in the alkyl chain. beilstein-journals.org The transition between these conformations involves overcoming a local steric hindrance, which is determined by specific dihedral angles and inter-atomic distances. beilstein-journals.org

The prediction of torsion angles is typically achieved through geometry optimization calculations within a chosen theoretical framework, such as DFT with a specific functional (e.g., B3LYP) and basis set. acs.org These calculations find the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. For this compound, the key torsion angles would be those defining the orientation of the two carboxylic acid groups relative to the planar pyrene backbone. These angles would influence the molecule's ability to form intermolecular hydrogen bonds and to pack in a crystalline solid, which in turn affects its material properties.

| Pyrene Derivative Studied | Computational Method | Key Torsion/Dihedral Angle Finding | Significance of the Angle |

| Twisted Pyrene Derivative | Density Functional Theory (DFT) | A dihedral angle of 56° was confirmed between the pyrene and benzo[a]pyrene units. rsc.org | The twisted configuration imparts steric hindrance, preventing excimer formation and enabling pure blue monomer emission. rsc.org |

| 1-Pyrenebutanoic acid succinimidyl ester (PASE) on Graphene | Not specified | Interconversion between conformations occurs by twisting around C-C single bonds in the alkyl chain, with specific dihedral angles defining stable and transition states. beilstein-journals.org | The torsion angles determine the linker's conformation and the presence of steric hindrance, affecting how it connects other molecules to graphene. beilstein-journals.org |

| N-(deoxyguanosin-8-yl)-1-aminopyrene ([AP]dG) adduct in DNA | Molecular Mechanics with NMR restraints | The modified deoxyguanosine residue adopts a syn glycosidic torsion angle. nih.gov | This conformation allows the aminopyrene ring to intercalate into the DNA helix while the modified base is displaced into the major groove. nih.gov |

Conformational Reorganization in Sensing Applications

The ability of pyrene derivatives to undergo conformational reorganization is a cornerstone of their application in fluorescent sensors. This phenomenon is particularly relevant for this compound and related compounds, where interactions with analytes can induce structural changes that lead to a detectable optical response.

A primary mechanism in pyrene-based sensing is the formation or disruption of "excimers" (excited-state dimers). An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity (around 10 Å). nih.gov This results in a broad, unstructured emission band at longer wavelengths (around 470 nm), which is distinct from the structured monomer emission at shorter wavelengths. nd.edunih.gov Any process that alters the distance between two pyrene units can therefore switch the fluorescence between the monomer and excimer states, acting as a sensing signal.

In the context of sensing dicarboxylic acids, research has shown that monomolecular layers of immobilized pyrene derivatives can act as effective sensors. researchgate.net The sensing mechanism is explained by the conformational reorganization of the pyrene molecules upon the insertion of dicarboxylic acids into the space between them. This interaction alters the pyrene-pyrene distance, leading to a change in the excimer/monomer emission ratio and signaling the presence of the analyte. researchgate.net

A study on a cis-1,3-bispyrenyl-substituted cyclohexane (B81311) dicarboxylic acid derivative provides a clear example of conformational switching in action. nd.edu In its initial state, the molecule exists in a conformation where the two pyrenyl groups are separated. Upon conversion to its dianion form, electrostatic repulsion forces the molecule to switch to a conformation where the pyrenyl groups are brought into close proximity, enabling the formation of an intramolecular excimer. nd.edu The addition of metal cations can then reverse this process, providing a mechanism for cation sensing. nd.edu This demonstrates how the dicarboxylic acid functionality can act as a trigger for conformational changes that are reported by the pyrene fluorophores.

Molecular dynamics simulations have been used to gain deeper insight into these conformational changes. For instance, simulations of pyrene-calixarene conjugates revealed that the pyrene groups can rotate freely, and their orientation is sensitive to interactions with other molecules, which in turn affects their fluorescence. rsc.org Similarly, simulations of pyrene derivatives binding to bovine serum albumin showed that the compounds undergo conformational changes upon interaction with the protein, driven by hydrophobic forces. acs.orgnih.gov

| Sensing System | Analyte | Conformational Reorganization Mechanism | Observed Spectroscopic Change |

| Immobilized Pyrene Layers | Dicarboxylic Acids | Insertion of the analyte into the space between neighboring pyrene spacers. researchgate.net | Change in the ratio of excimer to monomer fluorescence emission. researchgate.net |

| cis-1,3-bispyrenyl cyclohexane dicarboxylic acid | Metal Cations / Protons | Switching between chair conformations driven by electrostatic repulsion of carboxylate groups and coordination with cations. nd.edu | Large changes in the intramolecular excimer fluorescence as the distance between pyrene groups changes. nd.edu |

| Pyrene-Calixarene Conjugates | Nucleotides, DNA, RNA | Guest binding induces conformational changes in the flexible calixarene (B151959) scaffold and alters the microenvironment around the pyrene fluorophores. rsc.org | Strong changes in fluorescence, including shifts attributed to the formation of pyrene-calixarene exciplexes or intramolecular pyrene excimers. rsc.org |

These studies collectively highlight that the conformational flexibility of the molecular system, whether it involves the rotation of substituent groups or a larger-scale structural change, is a key design principle in the development of sensors based on pyrene dicarboxylic acids and their derivatives.

Advanced Applications and Materials Science of Pyrene 1,6 Dicarboxylic Acid

Applications in Organic Electronics and Optoelectronic Materials

The unique electronic and photophysical properties of the pyrene (B120774) core make it a highly attractive building block for the development of advanced materials in organic electronics. uky.edu The ability to modify the pyrene structure at various positions, including the 1,6-positions, allows for precise control over the molecular architecture and packing, which are critical factors for charge carrier mobility. uky.edu By introducing electron-donating or electron-withdrawing groups, the optical and electronic properties can be fine-tuned to suit specific device requirements. uky.edu Derivatives of pyrene-1,6-dicarboxylic acid have been investigated for their potential in a range of applications, including as semiconductors, in light-emitting diodes, photovoltaics, and transistors.

N-type Semiconductor Development

While many organic materials exhibit p-type (hole-transporting) characteristics, the development of efficient n-type (electron-transporting) semiconductors remains a key challenge in organic electronics. uky.edu The construction of n-type materials often involves creating electron-deficient π-conjugated systems. worktribe.com

Derivatives of pyrene have emerged as promising candidates for n-type semiconductors. researchgate.net A synthetic route starting from 1,6-dibromopyrene (B158639), which is then converted to this compound, has been used to create novel pyrene-based diimides. worktribe.comrsc.org These diimides, such as pyrene-1,2,6,7-tetracarboxylic diimide (PyrDI), exhibit low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key characteristic for efficient electron injection and transport. rsc.org For instance, PyrDI and its cyano derivative (PyrDI-CN) have been synthesized, demonstrating the potential of this class of compounds as n-type semiconductors for organic electronic applications. rsc.org The introduction of imide and cyano groups significantly lowers the electron density of the pyrene core, making these materials electron-deficient and suitable for n-type applications. rsc.org

| Compound | Synthesis Starting Material | Key Feature | Application |

| Pyrene-1,2,6,7-tetracarboxylic diimide (PyrDI) | This compound | Low LUMO energy level, five-membered imide rings | N-type semiconductor |

| Cyano-substituted PyrDI (PyrDI-CN) | This compound | Further lowered LUMO, enhanced electron deficiency | N-type semiconductor |

Components in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are widely investigated for their use in Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and excellent charge-carrying capabilities. uky.eduresearchgate.net The substitution pattern on the pyrene core significantly influences the emission color and efficiency of the resulting OLEDs. nih.gov

Organic Photovoltaic (OPV) Devices and Solar Cells

The application of pyrene derivatives extends to the field of organic photovoltaics (OPVs), where they can function as either electron donor or electron acceptor materials. uky.eduresearchgate.net The broad absorption spectrum and good charge transport properties of pyrene-based compounds are advantageous for enhancing the efficiency of solar cells. uky.edu

While pyrene itself has been incorporated into p-type polymers for OPVs, derivatives of this compound can be used to synthesize n-type materials, which can act as electron acceptors. researchgate.net The development of non-fullerene acceptors is a significant area of research in OPVs, and pyrene-based materials offer a versatile platform for designing such components. researchgate.net For instance, pyrene-containing terpolymers have demonstrated improved field-effect mobilities, a crucial factor for efficient charge extraction in a solar cell. researchgate.net The ability to tune the energy levels (HOMO and LUMO) of pyrene derivatives through chemical modification allows for better matching with the donor material, leading to improved power conversion efficiencies in OPV devices. uky.edu

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. uky.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. uky.edu Pyrene and its derivatives are excellent candidates for OFET applications due to their high charge carrier mobilities, which arise from the large π-conjugated system that facilitates efficient intermolecular π-π orbital overlap. worktribe.comresearchgate.net

Both p-type and n-type OFETs have been fabricated using pyrene-based materials. uky.edu For example, 1,6- and 1,8-disubstituted pyrene derivatives have been synthesized and shown to exhibit promising performance in OFETs. mdpi.com In one study, thin films of 1,6-trans-β-styryl substituted pyrene (16PyE) demonstrated p-type semiconducting properties with a notable hole mobility of up to 1.66 cm²V⁻¹s⁻¹. acs.org The development of pyrene-based diimides from this compound also opens up possibilities for creating high-performance n-type OFETs. worktribe.comrsc.org

| Pyrene Derivative Type | OFET Type | Reported Mobility |

| 1,6-trans-β-styryl substituted pyrene | p-type | Up to 1.66 cm²V⁻¹s⁻¹ acs.org |

| Pyrene-based diimides | n-type | Promising candidates rsc.org |

Energy Storage Devices

Supercapacitor Electrode Materials (Functionalized Graphene)

The non-covalent functionalization of graphene with pyrene derivatives has proven to be an effective strategy for developing advanced electrode materials for supercapacitors. acs.org Pyrene compounds, including those with carboxylic acid groups, can adsorb onto the surface of graphene sheets via π-π stacking interactions. researchgate.net This process helps to prevent the restacking of graphene layers, thereby maintaining a high specific surface area that is accessible to electrolyte ions. researchgate.net

| Functionalizing Agent | Graphene Type | Specific Capacitance (in 6M KOH) | Key Benefit |

| 1-Pyrenecarboxylic acid (PCA) | Graphene Foam | 133.3 F g⁻¹ | Introduces pseudocapacitance |

| 1-Pyrenecarboxylic acid (PCA) | Graphene | ~200 F/g acs.org | Increases electrical double-layer capacitance |

| 1-Pyrenebutyric acid (1-PB) | Reduced Graphene Oxide | Enhanced specific capacitance researchgate.net | Prevents restacking of graphene layers |

Heat Transfer Fluids in Thermal Management Systems (Nanofluids)

The functionalization of nanomaterials with pyrene derivatives is a key strategy for creating stable and efficient nanofluids for advanced thermal management. While research directly on this compound is limited in this specific application, studies on the closely related 1-pyrenecarboxylic acid (PCA) provide significant insights. PCA is used to non-covalently functionalize graphene nanoplatelets (GNP), creating stable aqueous dispersions that enhance heat transfer properties. um.edu.mymdpi.com The pyrene moiety of PCA attaches to the graphene surface via strong π-π stacking interactions, while the carboxylic acid group improves hydrophilicity and stability in water. mdpi.comresearchgate.net

Experimental investigations into these PCA-functionalized graphene nanofluids within sintered wick heat pipes (B44673) have demonstrated substantial improvements in thermal performance. The key findings indicate that both the concentration of the nanofluid and the operating conditions, such as tilt angle and input power, have a significant impact on efficiency. um.edu.myresearchgate.net The use of these nanofluids reduces the thermal resistance of the heat pipe, particularly at higher heat fluxes. um.edu.myresearchgate.net

| Parameter | Finding | Source(s) |

|---|---|---|

| Nanofluid Concentration | 0.01 to 0.06 mass% investigated | researchgate.net |

| Thermal Conductivity Enhancement | 21% to 40% (depending on concentration and temperature) | um.edu.myresearchgate.net |

| Maximum Thermal Performance Enhancement | Up to 79% | um.edu.myresearchgate.net |

| Maximum Overall Heat Transfer Coefficient | 13.9 kW/K·m² (at 0.06 mass%) | researchgate.net |

| CFD-Modeled Performance Enhancement | 49.4% (at 0.06 wt%) | um.edu.mymdpi.com |

Supramolecular Chemistry and Self-Assembly

This compound is a valuable building block in supramolecular chemistry, a field focused on chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net The unique geometry and electronic properties of the pyrene core, combined with the hydrogen-bonding capabilities of the carboxylic acid groups, enable the formation of highly ordered, functional supramolecular structures. rsc.orgrsc.org

The structure of this compound is ideally suited for engaging in specific and directional non-covalent interactions.

π-π Stacking: The large, planar aromatic surface of the pyrene core is electron-rich, making it highly prone to π-π stacking interactions. rsc.orgacs.org This interaction is fundamental to the self-assembly of pyrene-containing molecules, driving them to stack on top of one another to form stable, ordered aggregates and extended structures like columns or layers. researchgate.netrsc.org These interactions are crucial in the formation of metal-organic frameworks (MOFs) and for the functionalization of graphitic surfaces. rsc.org

Hydrogen Bonding: The two carboxylic acid groups located at the 1- and 6-positions provide sites for strong and directional hydrogen bonding. nih.gov Each carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.gov This allows for the formation of robust intermolecular networks, such as dimers or extended chains, which are critical in the self-assembly of gels, films, and crystalline solids. tandfonline.comtandfonline.com

Molecular recognition, the specific binding of a host molecule to a guest, is enabled by the combination of non-covalent interactions. The defined structure of this compound allows it to act as a host for various guest molecules. The pyrene unit can engage in π-π stacking with aromatic guests, while the carboxylic acid groups can form hydrogen bonds with complementary functional groups. rsc.orgsmolecule.com This multi-point interaction capability is the basis for its use in creating systems that can recognize and bind to specific molecules, a foundational concept for applications in sensing and separation. rsc.orgsmolecule.com For example, pyrene-based MOFs can selectively capture volatile organic compounds (VOCs) like benzene (B151609) through π-π stacking interactions between the guest and the pyrene ligand. rsc.org

The exceptional photophysical properties of the pyrene core make it a popular component in fluorescent sensors. rsc.org Pyrene exhibits a long fluorescence lifetime and its emission spectrum is highly sensitive to the local environment. rsc.org A key feature is its ability to form an "excimer" (excited dimer) when two pyrene molecules are in close proximity (around 3-4 Å), which results in a distinct, red-shifted emission compared to the monomer emission. rsc.org

This monomer-excimer transition is a powerful tool for sensor design. Supramolecular systems can be engineered where the binding of a target analyte alters the distance between pyrene units, causing a switch between monomer and excimer fluorescence and generating a clear optical signal. rsc.org Pyrene-modified oligonucleotides have been developed as sensitive fluorescent probes for the sequence-specific detection of nucleic acids and single nucleotide polymorphisms (SNPs). mdpi.com Furthermore, research has shown that films containing immobilized pyrene can act as sensors for dicarboxylic acids, where the insertion of the acid molecules into the film perturbs the pyrene emission. researchgate.net

Pyrene derivatives, including those with carboxylic acid functionalities, are effective gelators, capable of forming supramolecular gels in various solvents. rsc.orgresearchgate.net The self-assembly process is driven by a combination of π-π stacking of the pyrene cores and hydrogen bonding between the functional groups. rsc.org This leads to the formation of long, entangled nanofibers that create a three-dimensional network, immobilizing the solvent and forming a gel. researchgate.netnih.gov

The resulting materials can have unique properties. For instance, pyrene-appended glucono-gelators self-assemble into nanotubes that exhibit supramolecular chirality. rsc.org The auto-oxidation of linseed oil within a self-assembled pyrene-based gel has been shown to result in the formation of a flexible polymer film, demonstrating a pathway to novel material fabrication. rsc.org

This compound and its derivatives are exceptionally well-suited for the non-covalent functionalization of 2D materials like graphene and carbon nanotubes (CNTs). This method offers a significant advantage over covalent functionalization as it preserves the intrinsic electronic structure and properties of the material. researchgate.netcreativepegworks.com

The mechanism relies on the strong π-π stacking interaction between the planar pyrene core and the sp²-hybridized carbon lattice of graphene or CNTs. mdpi.comcreativepegworks.com This interaction is robust and allows the pyrene molecule to act as an "anchor" to the material's surface. The carboxylic acid groups then extend away from the surface, providing two key benefits:

Enhanced Dispersibility: The hydrophilic carboxylic acid groups improve the dispersion of otherwise hydrophobic graphene and CNTs in aqueous solutions, which is crucial for processing and application. researchgate.netacs.org

Further Functionalization: The acid groups serve as chemical handles for attaching other molecules, such as proteins, peptides, or dyes, enabling the creation of multifunctional hybrid materials. creativepegworks.com

This functionalization strategy has been effectively used to improve the performance of graphene-based supercapacitors. Electrodes made from PCA-functionalized graphene exhibit significantly higher specific capacitance compared to non-functionalized graphene, an effect attributed to increased electrical double-layer capacitance and better electrolyte wettability. researchgate.netacs.org

| Material | Specific Capacitance (in 6 M KOH) | Key Finding | Source(s) |

|---|---|---|---|

| Pure Graphene Electrodes | ~30 F/g | PCA functionalization led to an order-of-magnitude increase in specific capacitance. | acs.org |

| PCA-Functionalized Graphene Electrodes | ~200 F/g | acs.org |

Ordered Self-Assembly in Gels and Films

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique photophysical and electronic properties of the pyrene core make this compound a compelling building block in the field of coordination chemistry and the design of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, and the incorporation of pyrene-based linkers can impart desirable characteristics for a range of advanced applications. rsc.orgliverpool.ac.uk

Pyrene-Based Ligand Design and Synthesis

The design of pyrene-based ligands is crucial for dictating the final properties of a MOF. researchgate.net The rigid and planar structure of the pyrene moiety, combined with the coordinating carboxylate groups of this compound, allows for the construction of stable and porous frameworks. The synthesis of such ligands often involves electrophilic aromatic substitution on the pyrene core. rsc.orguky.edu While the 1, 3, 6, and 8 positions are the most electronically favorable for substitution, the synthesis of disubstituted pyrenes like this compound presents a greater synthetic challenge but offers unique geometries for MOF construction. rsc.orguky.edu

The functionalization of the pyrene core with different groups, such as carboxylates, facilitates the generation of diverse MOF structures with varied metal-ion coordination chemistry. rsc.org The synthesis of this compound itself can be achieved through various synthetic routes, often starting from pyrene and involving multiple steps to introduce the carboxylic acid functionalities at the desired positions. The selection of the synthetic pathway is critical to ensure the regioselectivity and yield of the final ligand.

Structural Diversity in MOF Architectures

The coordination of this compound with different metal centers can lead to a wide array of MOF architectures with varying topologies and pore environments. rsc.orgresearchgate.net The geometry of the ligand, with its two carboxylate groups at the 1 and 6 positions, can direct the formation of specific network structures. The choice of metal ion or cluster, as well as the reaction conditions such as solvents and temperature, also plays a significant role in determining the final structure. rsc.org